“(1-Ethylpiperidin-4-yl)acetic acid” is a chemical compound with the empirical formula C9H19NO3 . It is a solid substance and is often provided in a hydrate form . This compound is a heterocyclic building block .
The molecular weight of “(1-Ethylpiperidin-4-yl)acetic acid” is 189.25 . The SMILES string representation of the molecule is O=C(O)CC1CCN(CC)CC1.[H]O[H]
. The InChI representation is 1S/C9H17NO2.H2O/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2
.
“(1-Ethylpiperidin-4-yl)acetic acid” is a solid substance . The empirical formula of the compound is C9H19NO3 . The molecular weight of the compound is 189.25 .
(1-Ethylpiperidin-4-yl)acetic acid is a heterocyclic compound characterized by the empirical formula and a molecular weight of 189.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. It features a piperidine ring substituted with an ethyl group and an acetic acid moiety, making it structurally unique among similar compounds.
This compound can be synthesized through various chemical reactions involving piperidine derivatives. The primary source for its synthesis includes the alkylation of piperidine with ethyl bromoacetate, followed by hydrolysis to yield the acetic acid derivative.
(1-Ethylpiperidin-4-yl)acetic acid belongs to the class of piperidine derivatives, which are often utilized in pharmaceutical applications due to their diverse biological activities. It is classified as an amino acid derivative due to the presence of both amine and carboxylic acid functional groups.
The synthesis of (1-Ethylpiperidin-4-yl)acetic acid typically follows these steps:
The molecular structure of (1-Ethylpiperidin-4-yl)acetic acid features:
Key structural data includes:
(1-Ethylpiperidin-4-yl)acetic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (1-Ethylpiperidin-4-yl)acetic acid involves its interaction with specific biological targets, such as enzymes or receptors. The piperidine ring enhances binding affinity, allowing modulation of various biological pathways, which is critical in therapeutic applications.
Key physical properties include:
Key chemical properties include:
Relevant data from studies indicate that (1-Ethylpiperidin-4-yl)acetic acid shows stability under standard laboratory conditions but may decompose under extreme pH or temperature .
(1-Ethylpiperidin-4-yl)acetic acid has several notable applications:
Decarboxylative ring-opening of N-aryloxazolidin-2-ones enables direct installation of aminoethyl substituents on piperidine cores. This method hinges on nucleophilic attack by cyclic amines on oxazolidin-2-ones, followed by CO₂ extrusion. For (1-ethylpiperidin-4-yl)acetic acid precursors, 4-piperidinol reacts with 3-(4-chlorophenyl)oxazolidin-2-one in dimethyl sulfoxide (DMSO) at elevated temperatures (110–150°C). The reaction proceeds via ring-opening/decarboxylation to form 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol—a critical intermediate [2] [6].
Temperature optimization proved crucial:
Table 1: Temperature Screening for Decarboxylative Ring-Opening [2]
Temperature (°C) | HPLC Yield at 24 h (%) | Yield at 72 h (%) |
---|---|---|
70 | 17 | 34 |
90 | 46 | 69 |
110 | 81 | 95 |
130 | 96 | 96 |
This method circumvents hazardous aziridine intermediates, enhancing operational safety and scalability [2].
A streamlined one-pot protocol synthesizes N-aryloxazolidin-2-ones from anilines and 2-chloroethyl chloroformate. Key innovations include:
This method delivers oxazolidin-2-ones in >85% yield, eliminating intermediate isolation. Subsequent ring-opening with piperidinols generates N-aminoethyl piperidines—direct precursors to (1-ethylpiperidin-4-yl)acetic acid derivatives [2] [6].
N-Alkylation of 1-ethylpiperidin-4-amine or 4-hydroxypiperidine with haloacetic acid derivatives remains the most direct route. Challenges include:
Phase-transfer catalysis (PTC) in biphasic systems (toluene/50% NaOH) resolves these issues:
Amidation leverages activated esters (e.g., N-hydroxysuccinimide) or carbodiimide coupling to append pharmacophores while preserving acid integrity [6].
Table 2: Alkylation Methods for Acetic Acid Conjugation [6]
Method | Conditions | Selectivity | Yield Range |
---|---|---|---|
Classical N-alkylation | K₂CO₃, DMF, 80°C | Low (O/N mix) | 24–29% |
Phase-transfer alkylation | NaOH (aq)/toluene, Aliquat 336, RT | N-specific | 70–85% |
Metal-catalyzed | Pd/C, H₂, ethanol | Moderate | 50–65% |
Achieving site-specific functionalization demands tailored catalysts:
The 3-ethyl and 4-acetic acid substituents introduce two stereocenters, creating four possible isomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Stereochemistry profoundly impacts bioactivity:
Asymmetric hydrogenation using Ir(I)-P,N-ligand catalysts achieves enantioselectivity >90% ee for 2-substituted pyridinium salts but remains unoptimized for 3,4-disubstituted systems . Epimerization risks during N-alkylation further complicate stereopurity [6].
Table 3: Stereoisomers and Their Biological Implications [6]
Stereoisomer | Configuration | Biological Impact |
---|---|---|
(3R,4R) | cis | Highest DAT affinity (analogous systems) |
(3S,4S) | cis | Moderate NET binding |
(3R,4S) | trans | Reduced transporter affinity |
(3S,4R) | trans | Minimal bioactivity |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1